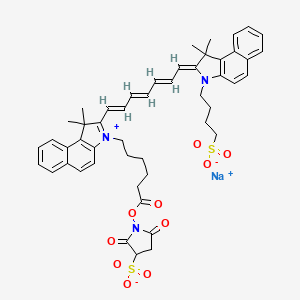

ICG-Sulfo-OSu

Description

Overview of Near-Infrared (NIR) Fluorophores in Preclinical Imaging and Chemical Biology

Near-infrared (NIR) fluorophores operate within the spectral range typically spanning from 700 to 1700 nm, often divided into the NIR-I (700-900 nm) and NIR-II (1000-1700 nm) windows. nih.govnih.gov This spectral range is particularly advantageous for biological imaging because biological tissues exhibit reduced autofluorescence and lower light scattering and absorption compared to the visible spectrum. nih.govnih.govbioacts.comchemicalbook.com These properties enable deeper tissue penetration and improved signal-to-noise ratios, facilitating the visualization of biological structures and processes within living organisms. nih.govnih.govbioacts.comchemicalbook.com Consequently, NIR fluorophores are widely employed in preclinical imaging for applications such as angiography, tumor detection, and the study of molecular interactions. dojindo.comaatbio.comnih.gov

The Role of Indocyanine Green as a Core Chromophore in Research Probes

Indocyanine Green (ICG) is a well-established cyanine (B1664457) dye with characteristic absorption and emission maxima around 800 nm, placing it firmly within the NIR-I window. medchemexpress.com Historically used in medical diagnostics for assessing cardiac output, hepatic function, and blood flow, ICG's favorable spectral properties and relatively low toxicity have made it a foundational chromophore for developing research probes. aatbio.commedchemexpress.com ICG's ability to bind to plasma proteins and its exclusive clearance by the liver contribute to its utility in vascular imaging applications. medchemexpress.com While native ICG is valuable, its limitations, such as non-specific binding to proteins and a relatively low quantum yield in aqueous solutions, necessitate the development of derivatives for targeted applications. bioacts.comnih.gov By modifying the core ICG structure, researchers can create probes with enhanced specificity and performance for various biological targets. dojindo.com

Positioning of ICG-Sulfo-OSu as a Key Amine-Reactive Indocyanine Green Derivative for Academic Applications

This compound stands out as a key derivative of Indocyanine Green specifically designed for the facile labeling of molecules containing primary amine groups. The presence of the Sulfo-OSu (N-hydroxysulfosuccinimide ester) group makes this compound highly reactive towards amines, enabling the formation of stable amide bonds. This reactivity is crucial for conjugating the NIR fluorescent tag to biomolecules such as antibodies, peptides, and proteins, which are rich in lysine (B10760008) residues with accessible epsilon-amino groups or have an N-terminal amino group. This ability to form stable bioconjugates positions this compound as a vital tool in academic chemical biology research for creating targeted imaging agents. The resulting ICG-labeled biomolecules can then be used to specifically target and visualize biological entities or processes in vitro and in vivo.

This compound exhibits moderate water solubility, which is beneficial for labeling reactions in biological buffers. Its spectral properties are similar to those of the parent ICG, with excitation and emission maxima in the NIR region.

Detailed research findings underscore the utility of this compound in generating targeted probes. For instance, it has been successfully used to label antibodies like panitumumab and anti-MUC1 antibodies for optical imaging studies. These studies have demonstrated that while this compound facilitates conjugation, careful control of reaction conditions and subsequent purification are essential to obtain well-defined bioconjugates and minimize issues such as the formation of high molecular weight aggregates, which can occur due to the amphiphilic nature of the dye. Despite these considerations, this compound remains a widely used reagent for site-specific labeling of amine-containing biomolecules, enabling a broad range of research applications in fluorescence imaging.

Key Spectral Properties of this compound

| Property | Value (approx.) | Unit | Source |

| Molecular Weight | 930.07 | g/mol | |

| Excitation Maximum | 780-789 | nm | |

| Emission Maximum | 800-813 | nm | |

| Extinction Coefficient | 230,000 | cm⁻¹M⁻¹ |

Structure

2D Structure

Properties

Molecular Formula |

C49H52N3NaO10S2 |

|---|---|

Molecular Weight |

930.1 g/mol |

IUPAC Name |

sodium;1-[6-[2-[(1E,3E,5E,7Z)-7-[1,1-dimethyl-3-(4-sulfonatobutyl)benzo[e]indol-2-ylidene]hepta-1,3,5-trienyl]-1,1-dimethylbenzo[e]indol-3-ium-3-yl]hexanoyloxy]-2,5-dioxopyrrolidine-3-sulfonate |

InChI |

InChI=1S/C49H53N3O10S2.Na/c1-48(2)41(23-9-6-5-7-10-24-42-49(3,4)46-37-22-15-13-20-35(37)27-29-39(46)51(42)31-17-18-32-63(56,57)58)50(38-28-26-34-19-12-14-21-36(34)45(38)48)30-16-8-11-25-44(54)62-52-43(53)33-40(47(52)55)64(59,60)61;/h5-7,9-10,12-15,19-24,26-29,40H,8,11,16-18,25,30-33H2,1-4H3,(H-,56,57,58,59,60,61);/q;+1/p-1 |

InChI Key |

PUIWPNXPCPENEL-UHFFFAOYSA-M |

Isomeric SMILES |

CC1(C(=[N+](C2=C1C3=CC=CC=C3C=C2)CCCCCC(=O)ON4C(=O)CC(C4=O)S(=O)(=O)[O-])/C=C/C=C/C=C/C=C\5/C(C6=C(N5CCCCS(=O)(=O)[O-])C=CC7=CC=CC=C76)(C)C)C.[Na+] |

Canonical SMILES |

CC1(C(=[N+](C2=C1C3=CC=CC=C3C=C2)CCCCCC(=O)ON4C(=O)CC(C4=O)S(=O)(=O)[O-])C=CC=CC=CC=C5C(C6=C(N5CCCCS(=O)(=O)[O-])C=CC7=CC=CC=C76)(C)C)C.[Na+] |

Synonyms |

ICG-sulfo-OSu indocyanine green-sulfo-OSu |

Origin of Product |

United States |

Chemical Synthesis and Advanced Derivatization of Icg Sulfo Osu

Synthetic Pathways to ICG-Sulfo-OSu and Related N-Hydroxysulfosuccinimide Esters

The synthesis of this compound involves the modification of the parent ICG molecule to incorporate the reactive N-hydroxysulfosuccinimide ester moiety. While detailed step-by-step protocols for the synthesis of this compound are not extensively detailed in the general literature, the core principle involves activating a carboxyl group on an ICG derivative with N-hydroxysulfosuccinimide (Sulfo-NHS) using a coupling agent. N-Hydroxysulfosuccinimide sodium salt is a known coupling reagent used to activate carboxylic acids to their more reactive succinimidyl esters for conjugation with fluorophores and proteins. fishersci.pt

ICG itself is a tricarbocyanine dye with a symmetric structure, which historically made it challenging to introduce active functional groups for conjugation. core.ac.uk The development of derivatives like this compound addressed this limitation by providing a readily reactive handle. The Sulfo-OSu ester group reacts efficiently with primary amines under mild conditions, typically in buffered aqueous solutions at slightly alkaline pH (e.g., pH 8.0-9.0), to form a stable amide bond. aatbio.comaatbio.com This reaction is a standard method for conjugating NHS esters to proteins and other amine-containing molecules.

Related N-hydroxysulfosuccinimide esters are commonly synthesized by reacting a molecule containing a carboxylic acid group with N-hydroxysulfosuccinimide in the presence of a carbodiimide (B86325) coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). The Sulfo-NHS version is preferred for reactions in aqueous environments due to its increased water solubility compared to its non-sulfonated analog, NHS ester. fishersci.pt

Exploration of Chemical Modifications Enhancing this compound Properties

While this compound is a valuable labeling reagent, modifications to its structure can further enhance its properties, particularly in terms of hydrophilicity and reduced non-specific interactions.

PEGylation Strategies for Improved Hydrophilicity and Reduced Non-Specific Interactions

PEGylation, the covalent attachment of polyethylene (B3416737) glycol (PEG) chains, is a common strategy to improve the pharmacokinetic and pharmacodynamic properties of molecules, including fluorescent dyes. For ICG derivatives like this compound, PEGylation increases hydrophilicity, which can lead to improved water solubility and reduced aggregation. aatbio.comdojindo.com More importantly, the addition of PEG linkers can significantly reduce non-specific binding to biomolecules and tissues, leading to lower background signal and improved target-to-background ratios in imaging applications. aatbio.comdojindo.comnih.govacs.org

Studies have shown that incorporating short PEG linkers between the ICG core and the Sulfo-OSu ester group, such as in ICG-PEG4-Sulfo-OSu and ICG-PEG8-Sulfo-OSu, results in higher covalent binding efficiency to target molecules and significantly reduces non-covalent dissociation in vivo. nih.govacs.org This improved specific binding contributes to clearer imaging by minimizing signal from unbound or non-specifically bound dye.

Comparison with Other Reactive ICG Derivatives (e.g., ICG-ATT) in Synthetic Yields and Purity

This compound is one of several reactive ICG derivatives developed for bioconjugation. Another notable derivative is ICG-acylthiazolidinethione (ICG-ATT). researchgate.net While both are used as infrared fluorescent-labeling reagents, they differ in their reactive groups and potentially in their synthetic yields and the purity of the resulting conjugates.

This compound possesses an activated ester group that reacts with primary amines. researchgate.net ICG-ATT, on the other hand, contains a thiazolidinethione amide group. researchgate.net The choice between these derivatives can depend on the specific application and the nature of the molecule being labeled.

Research comparing the conjugation efficiency and resulting conjugate properties of this compound and other derivatives like ICG-ATT is ongoing. One study indicated that while this compound has been widely used for antibody conjugates, its hydrophobic characteristics can lead to non-specific binding. dojindo.com PEGylated ICG derivatives, which are structurally related to this compound but include PEG linkers, have been shown to improve covalent binding and reduce non-specific interactions compared to conventional this compound. aatbio.comdojindo.com

Studies involving the conjugation of this compound to antibodies have reported varying conjugation efficiencies depending on the dye-to-antibody molar ratio used. For instance, reacting panitumumab with this compound at different molar ratios (5:1, 10:1, and 20:1) resulted in conjugates with varying numbers of dye molecules per antibody. nih.govacs.org Analysis by size exclusion high-performance liquid chromatography (SE-HPLC) is often used to purify the resulting conjugates and assess their purity, including the presence of aggregates. nih.govacs.org

This compound as a Building Block in Complex Molecular Architectures

Beyond simple bioconjugation, the reactivity of this compound makes it a valuable building block for creating more complex molecular architectures with enhanced functionalities.

Integration into Proteolysis Targeting Chimeras (PROTACs) as Linkers

This compound has been identified as a PEG-based linker component in the synthesis of Proteolysis Targeting Chimeras (PROTACs). medchemexpress.comhodoodo.comdcchemicals.comtargetmol.comxcessbio.comdcchemicals.comglpbio.commedchemexpress.com PROTACs are bifunctional molecules designed to recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of the target protein. medchemexpress.com A typical PROTAC structure consists of a ligand for the target protein, a ligand for an E3 ubiquitin ligase, and a linker connecting the two ligands. medchemexpress.com

Development of Nanogel and Micellar Formulations Incorporating this compound

This compound has been utilized in the development of nanocarriers, such as nanogels and micelles, for enhanced delivery and imaging capabilities. The incorporation of this compound into these formulations allows for the creation of fluorescently labeled nanoparticles that can be tracked in biological systems.

One example involves the use of this compound for the preparation of ICG-nanogels. core.ac.uk In this approach, this compound was reacted with amine-modified hyaluronic acid (NH2-HA), which was prepared by activating the carboxyl groups of hyaluronic acid and subsequently reacting them with ethylenediamine (B42938). core.ac.uk The reaction between this compound and NH2-HA resulted in the formation of ICG-encapsulated hyaluronic acid nanogels. core.ac.uk These nanogels exhibited self-quenching of ICG fluorescence due to strong intermolecular hydrophobic interactions between the encapsulated ICG molecules. core.ac.uk However, in the presence of hyaluronidase (B3051955) (HAdase), which is overexpressed in certain tumor microenvironments, the hyaluronic acid matrix is degraded, leading to the release of ICG and recovery of fluorescence. core.ac.uk This design allows for enzyme-activatable fluorescence, enabling the visualization of tumors. core.ac.uk

While the provided search results specifically mention nanogels incorporating this compound, the principle of conjugating this compound to amphiphilic molecules or polymers is also applicable to the formation of fluorescent micelles. Micelles are formed by the self-assembly of amphiphilic molecules in aqueous solutions, creating a hydrophobic core that can encapsulate hydrophobic drugs or imaging agents and a hydrophilic shell that interacts with the surrounding environment. Covalently linking this compound to a component of the micellar structure would result in fluorescently labeled micelles, allowing for their tracking and study in biological systems. The Sulfo-OSu group's reactivity with amines or other suitable functional groups on the micelle-forming components facilitates this covalent incorporation.

Bioconjugation Methodologies Utilizing Icg Sulfo Osu

Principles of Amine-Reactive Conjugation with ICG-Sulfo-OSu

The bioconjugation of this compound is primarily based on the reactivity of its N-hydroxysulfosuccinimide (Sulfo-NHS) ester group. Succinimidyl esters are highly reactive towards primary amine groups (-NH₂) found predominantly on the side chain of lysine (B10760008) residues in proteins, as well as the N-terminus of peptides and proteins. iris-biotech.de The reaction involves the nucleophilic attack of the deprotonated primary amine on the carbonyl carbon of the Sulfo-NHS ester, forming a stable amide bond and releasing the Sulfo-NHS leaving group. This mechanism allows for the covalent attachment of the ICG fluorophore to the target biomolecule under appropriate reaction conditions.

While the primary reaction is covalent amide bond formation, studies have indicated that the interaction between this compound and proteins, such as antibodies, can also involve noncovalent binding. acs.orgnih.govtandfonline.comdovepress.com This noncovalent association can contribute to background signal in imaging applications and highlights the importance of purification steps to isolate the covalently labeled conjugate. acs.orgnih.govtandfonline.comdovepress.com

Optimization of Reaction Conditions for this compound Bioconjugation

Efficient and specific bioconjugation with this compound requires careful optimization of reaction conditions. Key factors influencing the conjugation efficiency and the properties of the resulting conjugate include the molar ratio of dye to biomolecule, as well as the pH and buffer system employed.

Molar Ratio Optimization of this compound to Biomolecule

The molar ratio of this compound to the target biomolecule is a critical parameter that affects the degree of labeling (DOL), which is the average number of dye molecules conjugated per biomolecule. A higher molar excess of dye generally leads to a higher DOL. However, excessive labeling can potentially compromise the biological activity or binding affinity of the biomolecule due to modification of critical amine residues or steric hindrance. aatbio.com Furthermore, using higher dye-to-antibody molar ratios has been shown to increase the formation of high molecular weight aggregates, which can negatively impact the yield of the desired conjugate. acs.orgnih.gov

Research on the conjugation of panitumumab with this compound at different dye:mAb molar ratios demonstrated this effect. acs.orgnih.gov

| Dye:mAb Molar Ratio | Yield of Desired Conjugate (%) (SE-HPLC purified) | High Molecular Weight Aggregates (%) |

| 5:1 | 72 | 14 |

| 10:1 | 53 | 30 |

| 20:1 | 19 | 51 |

Data derived from SE-HPLC analysis of conjugation reactions acs.orgnih.gov.

This data illustrates that while increasing the dye ratio increases the potential for labeling, it significantly reduces the yield of the desired monomeric conjugate due to increased aggregation. acs.orgnih.gov Therefore, determining an optimal molar ratio is crucial to achieve a balance between sufficient labeling for detection and maintaining the biomolecule's integrity and function. Recommended starting points for dye/protein molar ratios, such as 10:1, are often suggested, with further optimization around this ratio (e.g., 5:1, 15:1, 20:1) being necessary for specific proteins. aatbio.comaatbio.com The optimal ratio can also depend on the specific properties of both the dye and the protein. aatbio.com

Influence of pH and Buffer Systems on Conjugation Efficiency

The efficiency of amine-reactive conjugation with Sulfo-NHS esters is highly dependent on pH. The reaction requires the presence of deprotonated primary amines, which are more abundant at alkaline pH. Therefore, conjugation reactions with this compound are typically performed in buffered aqueous solutions with a pH in the alkaline range. iris-biotech.de

Recommended pH ranges and buffer systems found in various protocols include pH ~9.0 using sodium carbonate or phosphate (B84403) buffer, or a pH of 8.5 ± 0.5. aatbio.comaatbio.com Maintaining the pH within the optimal range of 8.0-9.0 is important for efficient labeling. aatbio.com Buffers containing free amines, such as Tris or glycine, should be avoided as they will compete with the target biomolecule for reaction with the Sulfo-NHS ester, leading to reduced conjugation efficiency. aatbio.com If the biomolecule is in such a buffer, dialysis or spin column purification against a suitable amine-free buffer like 1X phosphate buffered saline (PBS), pH 7.2-7.4, is recommended before conjugation. aatbio.com The protein concentration also plays a role, with concentrations in the range of 2-10 mg/mL often recommended for optimal labeling efficiency, as efficiency can be significantly reduced at lower concentrations. aatbio.comaatbio.com

Specific Bioconjugation Targets and Strategies with this compound

This compound is widely applied in the bioconjugation of various molecules, with a strong focus on creating targeted probes for research and imaging.

Antibody Conjugation for Targeted Research Probes

A major application of this compound is the labeling of antibodies to create targeted research probes, particularly for optical imaging. stratech.co.ukacs.orgnih.govtandfonline.comdovepress.comaatbio.comaatbio.commdpi.comdojindo.comresearchgate.netnih.govtokushima-u.ac.jp Antibodies offer high specificity for target antigens, making antibody-ICG conjugates valuable tools for visualizing specific cells, tissues, or molecular targets in research settings. mdpi.comresearchgate.net

Examples of antibodies conjugated with this compound include panitumumab (targeting EGFR) acs.orgnih.govtandfonline.comdovepress.comnih.gov, anti-CEA and anti-MUC1 antibodies mdpi.comtokushima-u.ac.jp, and Goat anti-mouse IgG aatbio.comaatbio.com. These conjugates have been explored for applications such as targeted cancer detection and imaging. mdpi.comdojindo.comtokushima-u.ac.jp

The conjugation process with antibodies involves reacting the amine-reactive this compound with lysine residues present on the antibody molecule. acs.orgnih.gov As noted earlier, optimizing the dye-to-antibody ratio is crucial to achieve adequate labeling while preserving the antibody's immunoreactivity. acs.orgnih.govaatbio.com Studies have shown that even with covalent conjugation, noncovalent interactions can occur, necessitating purification steps like size-exclusion chromatography (SEC) and potentially extraction to remove unbound or noncovalently bound dye and aggregates. acs.orgnih.govtandfonline.comdovepress.com The resulting purified conjugates are then evaluated for their labeling efficiency and retained binding affinity to their target. acs.orgnih.gov

Protein Labeling with this compound

Beyond antibodies, this compound is also used for the fluorescent labeling of other proteins for various research applications. aatbio.comaatbio.comdojindo.comnih.gov This allows researchers to track protein localization, study protein-protein interactions, or visualize protein distribution in biological systems using NIR fluorescence imaging.

The principles of amine-reactive conjugation remain the same as with antibodies, targeting lysine residues and the N-terminus. iris-biotech.de Optimization of reaction conditions, including molar ratio, pH, and buffer, is equally important for labeling other proteins to ensure efficient and specific conjugation without significantly altering the protein's function. aatbio.comaatbio.com The required dye-to-protein ratio and optimal conditions may vary depending on the specific protein being labeled, its size, and the number and accessibility of its primary amine groups. aatbio.com

Oligonucleotide and Peptide Conjugation Methods

This compound serves as an effective reagent for labeling oligonucleotides and peptides, enabling their use in various fluorescence-based biochemical and cellular studies lubio.chstratech.co.uk. The conjugation typically targets primary amine groups present in lysine residues of peptides and proteins, or introduced amine modifications in oligonucleotides justia.comaatbio.comaatbio.com.

The general principle for conjugating this compound to peptides and oligonucleotides involves incubating the amino-modified biomolecule with the activated dye in a suitable reaction buffer, typically at an alkaline pH (e.g., pH 8.5 carbonate or bicine (B94160) buffer) aatbio.comaatbio.comdojindo.comacs.org. The reaction facilitates the formation of a stable covalent bond between the succinimidyl ester moiety of this compound and the amine groups on the biomolecule.

Following the conjugation reaction, purification is essential to remove unconjugated dye and reaction byproducts. Size exclusion chromatography, such as using a Sephadex G-25 or G50 column, is a common method for purifying the dye-biomolecule conjugates aatbio.comaatbio.comdojindo.com.

Key factors influencing the efficiency and outcome of the conjugation include the molar ratio of the dye to the biomolecule and the concentration of the biomolecule in the reaction mixture aatbio.comaatbio.com. For optimal labeling efficiency with proteins, a concentration range of 2-10 mg/mL is often recommended aatbio.comaatbio.com. The degree of labeling (DOL), representing the average number of dye molecules conjugated per biomolecule, is a critical characteristic. For antibodies, an optimal DOL is typically considered to be between 2 and 10 aatbio.com.

Fluorescence intensity of ICG can significantly increase upon covalent coupling to proteins aatbio.comaatbio.com. While this compound is used for labeling peptides and oligonucleotides, studies have noted that free ICG can bind nonspecifically to proteins like human serum albumin core.ac.uknih.gov. Noncovalent interactions between this compound and the target molecule can also occur alongside covalent conjugation, necessitating effective purification strategies to obtain pure conjugates nih.gov.

Correction factors are utilized to account for the dye's absorbance when determining the concentration of the labeled biomolecule. For oligonucleotide and nucleic acid labeling, the correction factor at 260 nm is relevant, while for peptide and protein labeling, the correction factor at 280 nm is used aatbio.comaatbio.com. This compound has a correction factor of 0.113 at 260 nm and 0.073 at 280 nm aatbio.comaatbio.com.

Conjugation to Polymeric and Nanoparticle Scaffolds (e.g., Hyaluronic Acid, Human Serum Albumin)

This compound has been successfully employed to conjugate ICG to various polymeric and nanoparticle scaffolds, enhancing the properties and applications of ICG, such as improving its stability, circulation time, and targeting capabilities core.ac.uknih.gov.

Hyaluronic Acid Conjugation:

Hyaluronic acid (HA), a natural polysaccharide, has been conjugated with ICG using this compound to create ICG-nanogels core.ac.uk. A method described involves the activation of carboxyl groups on hyaluronic acid using carbodiimide (B86325) chemistry, followed by reaction with ethylenediamine (B42938) to introduce amine groups, resulting in amine-modified hyaluronic acid (NH2-HA) core.ac.uk. Subsequently, this compound is reacted with the NH2-HA to form the ICG-conjugated hyaluronic acid structure core.ac.uk. These ICG-nanogels have been investigated for applications such as tumor visualization, demonstrating specific accumulation in tumors and prolonged fluorescence core.ac.uk. Hyaluronic acid-conjugated ICG nanoparticles have been shown to exhibit extended blood circulation time and accumulate in lymph nodes or tumors google.com.

Human Serum Albumin Conjugation:

Human serum albumin (HSA), a readily available and biocompatible protein, is another significant scaffold conjugated with this compound spiedigitallibrary.orgspiedigitallibrary.orgnih.gov. The conjugation of this compound to HSA is typically achieved by mixing HSA with the dye in a carbonate buffer at pH 8.5, followed by an incubation period and purification spiedigitallibrary.orgspiedigitallibrary.org.

Studies have explored the effect of different molar ratios of this compound to HSA on the resulting conjugate. Increasing the reaction ratio of this compound to HSA leads to a higher degree of ICG molecules covalently bound to each HSA molecule spiedigitallibrary.orgspiedigitallibrary.org. This degree of labeling can influence the properties of the conjugate, including its size and biodistribution spiedigitallibrary.orgspiedigitallibrary.org.

Research findings on HSA-ICG conjugates prepared with varying dye-to-protein ratios have provided insights into the relationship between the degree of labeling and conjugate characteristics.

| Conjugate Name | ICG:HSA Reaction Ratio | Average Number of ICGs per HSA | Approximate Size (nm) |

| HSA | - | 0 | 6.0 ± 1.2 |

| HSA-ICG0.5 | 1:1 | 0.5 | 7.7 ± 0.7 |

| HSA-ICG2.9 | 1:7 | 2.9 | 8.7 ± 1.7 |

| HSA-ICG8.2 | 1:21 | 8.2 | 10.4 ± 1.3 |

*Data derived from studies on HSA-ICG conjugation spiedigitallibrary.orgspiedigitallibrary.org.

As shown in the table, increasing the initial molar ratio of this compound to HSA from 1:1 to 1:21 resulted in an increase in the average number of ICG molecules conjugated per HSA molecule, from approximately 0.5 to 8.2 spiedigitallibrary.orgspiedigitallibrary.org. Correspondingly, the size of the HSA-ICG conjugate showed a general increase with a higher degree of labeling spiedigitallibrary.orgspiedigitallibrary.org.

HSA-ICG conjugates have demonstrated potential as contrast agents for photoacoustic imaging and for improving fluorescence-guided surgical procedures spiedigitallibrary.orgspiedigitallibrary.orgnih.gov. Studies in mice models have indicated that the biodistribution is affected by the number of ICG molecules bound to HSA, with optimal tumor accumulation observed at a specific degree of labeling spiedigitallibrary.orgspiedigitallibrary.org.

It is important to note that during the conjugation of this compound to proteins like HSA, both covalent and noncovalent binding can occur. Effective purification methods are crucial to isolate the desired covalent conjugates from noncovalently bound dye and aggregates nih.gov.

Analytical and Spectroscopic Characterization of Icg Sulfo Osu Conjugates

Purification Techniques for ICG-Sulfo-OSu Bioconjugates

Purification of this compound bioconjugates is essential to remove excess unconjugated dye, hydrolyzed dye, and high molecular weight aggregates that can form during the conjugation reaction nih.gov. The amphiphilic nature of this compound can contribute to the aggregation of biomolecules, complicating purification nih.govacs.org.

Size-Exclusion Chromatography (e.g., Sephadex G-25/G50) for Conjugate Isolation

Size-exclusion chromatography (SEC), also known as gel filtration, is a common method for purifying this compound bioconjugates. This technique separates molecules based on their size. Columns packed with porous beads, such as Sephadex G-25 or G-50, are frequently used aatbio.comaatbio.comdojindo.comacs.org.

In SEC, larger molecules, such as the this compound conjugated protein or antibody, elute faster as they cannot enter the pores of the stationary phase beads. Smaller molecules, including unconjugated this compound, hydrolyzed dye, and salts, enter the pores and have a longer retention time, eluting later aatbio.comharvardapparatus.com.

A typical protocol involves preparing a Sephadex G-25 or G-50 column and loading the conjugation reaction mixture onto the top of the column aatbio.comaatbio.comdojindo.com. An elution buffer, such as phosphate-buffered saline (PBS) with a pH of 7.2-7.4, is then added to elute the conjugate aatbio.comaatbio.com. Fractions containing the desired dye-biomolecule conjugate are collected aatbio.comaatbio.com. Sephadex G-25 is recommended for separating proteins with a molecular weight greater than 5000 Da from smaller molecules, while G-50 is suitable for separating molecules greater than 30,000 Da from those less than 1,500 Da harvardapparatus.com.

While SEC is effective at removing smaller impurities and aggregates, it may not completely remove non-covalently bound this compound nih.gov.

Removal of Non-Covalently Bound this compound via Solvent Extraction

Studies have shown that this compound can interact with proteins through both covalent and non-covalent binding acs.orgnih.gov. Non-covalently bound dye can lead to increased background signal in imaging applications nih.govnih.gov. To address this, solvent extraction can be employed as a secondary purification step after initial purification by SEC or other methods like size-exclusion high-performance liquid chromatography (SE-HPLC) acs.orgnih.gov.

Ethyl acetate (B1210297) has been demonstrated as a solvent capable of extracting non-covalently bound this compound from bioconjugates acs.orgnih.gov. This extraction step can significantly reduce the amount of non-covalently associated dye, leading to a purer covalently linked conjugation product nih.gov. For example, extraction with ethyl acetate after SE-HPLC purification of this compound-panitumumab conjugates was shown to eliminate low molecular weight species attributed to non-covalently associated dye acs.orgnih.gov. The percentage of covalent interaction in the conjugates increased after ethyl acetate extraction nih.gov.

Spectroscopic Analysis of this compound Conjugates

Spectroscopic methods are crucial for characterizing the optical properties of this compound conjugates and determining key parameters such as dye-to-biomolecule ratio and fluorescence behavior.

Absorbance and Emission Spectroscopy for Optical Property Assessment

Absorbance and emission spectroscopy are fundamental techniques for assessing the optical properties of this compound conjugates. This compound has characteristic absorption and emission maxima in the near-infrared (NIR) region aatbio.comdojindo.com. The peak spectral absorption of ICG is close to 800 nm, with excitation and emission maxima typically around 780 nm and 800 nm, respectively aatbio.comaatbio.comdojindo.com.

When this compound is conjugated to a biomolecule, the absorption spectrum of the conjugate may exhibit shifts compared to the free dye nih.gov. For instance, this compound-panitumumab conjugates showed two absorbance peaks at 720 nm and 800 nm, with both peaks being red-shifted compared to the free dye (715 nm and 780 nm) nih.gov. The ratio of intensity between these two peaks can also change with increasing dye-to-biomolecule ratios, potentially indicating the formation of dye aggregates on the biomolecule nih.govspiedigitallibrary.org.

Measuring the absorbance spectrum of the conjugate allows for the assessment of the presence and characteristics of the conjugated dye. It is recommended to keep the sample concentration within a range that yields absorbance values between 0.1 and 0.9 for accurate measurements aatbio.com.

Emission spectroscopy is used to evaluate the fluorescence properties of the conjugate, including the emission maximum and fluorescence intensity. The fluorescence intensity of ICG can be significantly increased upon coupling to proteins aatbio.comaatbio.com.

Determination of Dye-to-Biomolecule Labeling Ratio

The dye-to-biomolecule labeling ratio (also known as the degree of labeling, DOL) is a critical parameter that indicates the average number of dye molecules conjugated per biomolecule. This ratio can influence the optical properties and biological activity of the conjugate spiedigitallibrary.org.

The labeling ratio is typically determined spectrophotometrically by measuring the absorbance of the conjugate at the maximum absorption wavelengths of both the dye and the biomolecule (usually protein) aatbio.com. For proteins, the absorbance at 280 nm is commonly used, while for this compound, the maximum absorption is around 780-800 nm aatbio.comdojindo.com.

The concentration of the protein can be determined using the Beer-Lambert Law based on its absorbance at 280 nm and its molar extinction coefficient aatbio.com. Similarly, the concentration of the conjugated dye can be determined from its absorbance at its maximum wavelength and its molar extinction coefficient aatbio.com. Correction factors may be applied to account for the dye's absorption at 280 nm aatbio.com.

The molar ratio of dye to protein in the conjugation reaction can influence the resulting labeling ratio aatbio.comaatbio.comacs.org. Studies have shown that increasing the molar ratio of this compound to antibody in the reaction mixture generally leads to a higher average number of dye molecules conjugated per antibody acs.orgnih.govspiedigitallibrary.org. However, higher labeling ratios can also lead to increased aggregation acs.orgnih.gov.

Here is an example of how the dye-to-biomolecule ratio can vary with different reaction ratios:

| This compound: Antibody Molar Reaction Ratio | Average Dye Molecules per Antibody |

| 5:1 | ~1 nih.gov |

| 10:1 | ~2 nih.gov |

| 20:1 | ~5 nih.gov |

*Data derived from ICG-sOSu-panitumumab conjugation nih.gov.

Evaluation of Fluorescence Quenching and Dequenching Phenomena

ICG and its conjugates can exhibit fluorescence quenching, where the fluorescence intensity is reduced dojindo.comnih.gov. This quenching can occur due to interactions between dye molecules (e.g., H-dimer formation) or interactions between the dye and aromatic amino acids on the conjugated biomolecule dojindo.comnih.gov.

Monoclonal antibody-ICG conjugates can function as autoquenchers, with fluorescence being quenched when the dye is conjugated to the antibody dojindo.comnih.gov. This quenched state can be advantageous for developing activatable optical probes that only become fluorescent upon reaching their target and undergoing internalization and degradation, which releases the free, dequenched dye dojindo.comnih.govnih.gov.

The evaluation of fluorescence quenching capacity can be performed by measuring the fluorescence intensity of the conjugate in its quenched state and then inducing dequenching, for example, by denaturing the biomolecule with agents like SDS acs.orgnih.gov. The increase in fluorescence signal upon denaturation provides an indication of the quenching efficiency nih.gov.

While conjugation to proteins can increase fluorescence intensity, the formation of H-dimers or energy transfer to antibody molecules after excitation can lead to low fluorescence intensity in some conjugates dojindo.com. Strategies such as using SDS and beta-mercaptoethanol have been reported to increase fluorescence intensity by disrupting hydrophobic interactions and separating IgG chains dojindo.com.

Chromatographic and Electrophoretic Characterization of Conjugate Purity

Chromatographic and electrophoretic methods are indispensable tools in the analytical assessment of this compound conjugates. These techniques enable the separation and analysis of complex reaction mixtures, allowing for the determination of conjugate purity and the identification of various components, such as the desired conjugate, unconjugated dye, unconjugated protein, and aggregates.

Size-Exclusion High-Performance Liquid Chromatography (SE-HPLC) for Aggregate Detection

Size-Exclusion High-Performance Liquid Chromatography (SE-HPLC) is a primary technique utilized for the characterization and purification of this compound conjugates, particularly for defining conjugation reaction conditions that balance the formation of high-quality functional conjugation products against aggregation fishersci.canih.govaatbio.com. This method separates molecules based on their size in solution, making it effective for detecting and quantifying high molecular weight (HMW) aggregates that can form during the conjugation process fishersci.canih.govaatbio.comfluoroprobe.comfao.org.

Studies involving the conjugation of this compound to monoclonal antibodies (mAbs), such as panitumumab, have demonstrated the utility of SE-HPLC in analyzing reaction products. Analysis of conjugation reactions performed at different molar ratios of this compound to mAb has shown the formation of significant amounts of HMW aggregates (>150 kDa) fishersci.canih.govaatbio.comfluoroprobe.comfao.org. For instance, when panitumumab was reacted with this compound at molar ratios of 5:1, 10:1, and 20:1 (ICG-sOSu: mAb), SE-HPLC analysis revealed varying yields of the desired conjugate product and corresponding percentages of HMW aggregates fishersci.canih.govaatbio.comfluoroprobe.comfao.org.

The data presented in the table below illustrates the impact of the initial dye-to-antibody ratio on the yield of the desired conjugate and the formation of HMW aggregates as determined by SE-HPLC.

| ICG-sOSu: mAb Molar Ratio | Isolable Desired Conjugate Yield (%) | High Molecular Weight Aggregates (%) |

| 5:1 | 72 | 14 |

| 10:1 | 53 | 30 |

| 20:1 | 19 | 51 |

SE-HPLC is also effective in removing low molecular weight (LMW) impurities, including unconjugated this compound fishersci.canih.gov. Double purification strategies often employ SE-HPLC as a primary step to remove HMW aggregates and LMW impurities, followed by other methods like ethyl acetate extraction to further abrogate noncovalently bound this compound fishersci.canih.govfluoroprobe.comfao.org. While UV detection at 280 nm is commonly used in SE-HPLC for protein detection, detection at longer wavelengths (e.g., 700–800 nm) is more optimal for directly monitoring the this compound dye and its conjugates fishersci.ca.

Polyacrylamide Gel Electrophoresis (PAGE) for Conjugate Integrity

Polyacrylamide Gel Electrophoresis (PAGE), including both SDS-PAGE (Sodium Dodecyl Sulfate-PAGE) and native PAGE, is a valuable technique for analyzing the integrity and purity of this compound conjugates fishersci.canih.govaatbio.comfluoroprobe.comfao.org. PAGE separates proteins based on their size (in the presence of SDS) or size and charge (under native conditions), allowing for the assessment of the molecular weight of the conjugate and the detection of fragmentation or aggregation.

In studies characterizing this compound conjugates, PAGE has been used to examine the conjugation products after purification, such as following SE-HPLC fishersci.canih.govaatbio.comfluoroprobe.comfao.org. SDS-PAGE has been employed to analyze the molecular weights of purified conjugates, such as human serum albumin (HSA) conjugated with this compound bldpharm.commedchemexpress.com. Staining with Coomassie Brilliant Blue (CBB) allows for the visualization of the protein component of the conjugate bldpharm.commedchemexpress.com.

Photophysical Behavior and Chemical Stability of Icg Sulfo Osu in Research Systems

Intrinsic Photophysical Properties of ICG-Sulfo-OSu

This compound exhibits characteristic absorption and emission spectra in the near-infrared region, which is advantageous for biological imaging due to reduced tissue autofluorescence and deeper tissue penetration compared to visible light. The compound has a peak spectral absorption close to 800 nm. aatbio.com Specifically, its excitation maximum is reported around 789 nm and its emission maximum around 813 nm. aatbio.com The molar extinction coefficient of this compound is approximately 230,000 cm⁻¹M⁻¹ at its maximum absorption wavelength. aatbio.comaatbio.com

Upon conjugation to proteins, the fluorescence intensity of ICG can significantly increase. aatbio.com However, the spectral properties of this compound conjugates can be influenced by the conjugation process and the local environment. For instance, conjugation to human serum albumin (HSA) has been shown to cause a red shift of 30-40 nm in the NIR absorption peak compared to the free dye. spiedigitallibrary.org

Here is a summary of key intrinsic photophysical properties:

| Property | Value | Unit | Source |

| Excitation Maximum (λex) | ~789 | nm | aatbio.com |

| Emission Maximum (λem) | ~813 | nm | aatbio.com |

| Extinction Coefficient (ε) | ~230,000 | cm⁻¹M⁻¹ | aatbio.comaatbio.com |

| Peak Absorption | ~800 | nm | aatbio.com |

| Correction Factor (280 nm) | 0.073 - 0.076 | Dimensionless | aatbio.comaatbio.com |

Photostability and Photobleaching Characteristics of this compound and its Conjugates

Photostability, the resistance of a fluorophore to irreversible photodegradation upon light excitation, is a crucial factor for sustained fluorescence imaging. ICG and its derivatives, including this compound, are known to have limitations in photostability, undergoing photobleaching under prolonged or intense light exposure. core.ac.ukresearchgate.net Photobleaching depends on the fluorophore structure and experimental conditions. acs.org

Studies comparing this compound to other cyanine (B1664457) dyes have indicated that this compound can be less photostable. For example, one study reported that a related dye, CyNE790, exhibited fifteen-fold higher photostability compared to this compound in buffer under laser irradiation at 740 nm. researchgate.netgoogle.com This suggests that the chemical structure influences the dye's susceptibility to photobleaching.

While free this compound may undergo photobleaching, conjugation to nanoparticles or encapsulation within matrices can enhance its photostability. Aqueous ICG-dye-doped silica (B1680970) nanoparticles, for instance, have shown increased photostability over a week and minimal photobleaching compared to the free dye. core.ac.ukresearchgate.net This highlights a strategy to mitigate the photostability issues of this compound in research applications.

Mechanisms of Fluorescence Quenching and Activation in this compound Probes

Fluorescence quenching in this compound conjugates, particularly with biomolecules like antibodies, is a well-observed phenomenon. nih.govdojindo.comaacrjournals.org Upon covalent binding to proteins, the fluorescence of ICG can be significantly decreased. nih.govaacrjournals.org The exact mechanism is not fully understood, but it is likely related to non-covalent interactions between the ICG molecule and hydrophobic amino acids within the protein structure. nih.gov This interaction can lead to self-quenching (homo-FRET) or other forms of energy transfer. nih.govaacrjournals.org

This quenching property can be intentionally harnessed to create activatable optical probes. nih.govaacrjournals.org In such probes, the fluorescence is quenched in the unbound state and becomes activated upon binding to a target and/or internalization into cells. nih.govaacrjournals.orgplos.org Activation can occur through mechanisms such as the dissociation of ICG from the protein or changes in the local environment within cellular compartments like lysosomes. plos.orgnih.gov For example, treatment of ICG-conjugated antibodies with SDS and 2-mercaptoethanol, which disrupt hydrophobic interactions and separate IgG chains, has been shown to dramatically increase fluorescence intensity by diminishing hydrophobic interactions and separating IgG chains. nih.govdojindo.complos.org This suggests that the quenched state involves close association of the dye with the protein.

In the context of targeted imaging, quenched ICG conjugates can regain fluorescence ability after binding to target antigens, internalization into target cells, and subsequent metabolization in lysosomes. plos.org This activation mechanism contributes to higher tumor-to-background ratios as unbound, quenched probes yield minimal signal. nih.govaacrjournals.org

Role of Aggregation (H-dimer formation) in this compound Aqueous Solutions and Conjugates

This compound, being an amphiphilic molecule, is prone to aggregation in aqueous solutions, particularly at higher concentrations. researchgate.netacs.org This aggregation often manifests as the formation of H-dimers. H-dimer formation is characterized by a blue shift in the absorbance spectrum, with the appearance of a peak at a shorter wavelength (e.g., around 695-720 nm) in addition to the primary absorption peak in the near-infrared region (~780-800 nm). spiedigitallibrary.orgresearchgate.netnih.gov

The formation of H-dimers can significantly impact the photophysical properties, typically leading to fluorescence quenching. dojindo.com In the context of bioconjugation, the amphiphilic nature of this compound can also facilitate the aggregation of the biomolecule being labeled, such as monoclonal antibodies (mAbs). acs.orgscilit.com This aggregation of conjugates can be challenging to separate from the desired monomeric product. acs.orgscilit.com The extent of conjugate aggregation can increase with higher dye-to-protein ratios used during the labeling reaction. acs.orgscilit.com Analysis by size-exclusion high-performance liquid chromatography (SE-HPLC) has shown that increasing the molar ratio of this compound to antibody leads to a decrease in the yield of the desired conjugate and a corresponding increase in high molecular weight aggregates. acs.orgscilit.com

Mitigation Strategies for Aggregation (e.g., PEGylation, solvent conditions)

Several strategies are employed to mitigate the aggregation of this compound and its conjugates in aqueous solutions and during bioconjugation.

Solvent Conditions: The choice of solvent and buffer conditions, including pH and ionic strength, can influence aggregation. While this compound has moderate water solubility aatbio.com, the use of organic co-solvents like DMSO is common for preparing stock solutions before conjugation in aqueous buffers. aatbio.comspiedigitallibrary.orgdojindo.commedchemexpress.com

PEGylation: Conjugation of polyethylene (B3416737) glycol (PEG) chains to ICG derivatives is a widely used method to increase hydrophilicity and reduce non-specific binding and aggregation. aatbio.comacs.org PEGylated ICG derivatives, such as those incorporating short PEG linkers (e.g., ICG-PEG4-Sulfo-OSu and ICG-PEG8-Sulfo-OSu), have shown improved water solubility and significantly reduced non-specific interactions compared to non-PEGylated this compound. researchgate.netacs.orgresearchgate.netaatbio.comacs.org This increased hydrophilicity helps to prevent dye-dye interactions and interactions between the dye and hydrophobic regions of conjugated proteins, thereby reducing aggregation.

Optimization of Conjugation Conditions: Careful control of the dye-to-biomolecule molar ratio during conjugation is crucial to minimize the formation of aggregates. acs.orgscilit.com Lower dye-to-protein ratios generally result in less aggregation. acs.orgscilit.com

Purification: Post-conjugation purification steps, such as size-exclusion chromatography and extraction methods, are often necessary to remove aggregates and unbound dye from the desired conjugates. researchgate.netacs.orgscilit.com

These strategies aim to improve the dispersibility and reduce the self-association of this compound and its conjugates, which is essential for maintaining optimal photophysical properties and ensuring reliable performance in research applications.

Mechanistic Research on Icg Sulfo Osu Interactions with Biological Systems

Investigations into Covalent vs. Non-Covalent Binding Dynamics of ICG-Sulfo-OSu with Biomolecules

This compound is designed to form covalent bonds with amine groups on biomolecules, such as lysine (B10760008) residues on antibodies bioacts.com. This covalent linkage is intended to create stable conjugates that specifically target desired biological sites. However, studies have shown that the interaction between this compound and biomolecules, particularly antibodies, can involve both covalent and non-covalent binding. nih.govacs.org

For instance, research on Panitumumab-ICG conjugates, prepared using this compound, indicated the presence of both covalent and non-covalent interactions between the dye and the antibody. nih.govacs.org The amphiphilic nature of this compound can contribute to non-covalent binding and also facilitate the aggregation of monoclonal antibodies, which can be difficult to separate from the desired conjugates. nih.govacs.orgscience.gov

The ratio of covalent to non-covalent binding is influenced by the conjugation reaction conditions, including the molar ratio of this compound to the biomolecule. Higher molar ratios of this compound can lead to increased incorporation of the dye, but also a higher proportion of non-covalently bound dye and increased aggregation. nih.govacs.org

Studies have explored strategies to improve the covalent binding ratio and reduce non-covalent interactions. The use of bifunctional ICG derivatives with short polyethylene (B3416737) glycol (PEG) linkers, such as ICG-PEG4-Sulfo-OSu and ICG-PEG8-Sulfo-OSu, has been shown to result in higher covalent binding percentages (70-86%) compared to using this compound directly. acs.orgnih.govdovepress.comresearchgate.netacs.org This increased covalent binding leads to less in vivo non-covalent dissociation and potentially lower background signals. acs.orgnih.govdovepress.com

Purification methods are also critical for obtaining conjugates with a high proportion of covalently bound dye. Techniques such as size-exclusion high-performance liquid chromatography (SE-HPLC) can remove high molecular weight aggregates and low molecular weight impurities. nih.govacs.org Further purification steps, such as extraction with ethyl acetate (B1210297), have been employed to remove non-covalently bound dye from HPLC-isolated conjugates, resulting in products with improved target-specific uptake and reduced non-specific retention in organs like the liver. nih.govacs.orgdovepress.com

The following table summarizes data on covalent binding ratios for different ICG conjugates:

| Conjugation Method | Covalent Binding (%) | Non-Covalent Dissociation (in vivo) | Source |

| This compound direct conjugation to mAb | Lower | Higher | nih.govdovepress.com |

| ICG-PEG4-Sulfo-OSu conjugation to mAb | 70-86 | Less | acs.orgnih.govdovepress.com |

| ICG-PEG8-Sulfo-OSu conjugation to mAb | 70-86 | Less | acs.orgnih.govdovepress.com |

| This compound conjugation to cys-diabody | Lower | Higher (early after injection) | nih.govspiedigitallibrary.org |

| ICG-PEG-Sulfo-OSu conjugation to cys-diabody | Higher | Lower (early after injection) | nih.govspiedigitallibrary.org |

Molecular Basis of this compound Probe Activation and Dequenching in Cellular Environments

This compound conjugates are often designed as activatable probes, meaning their fluorescence is quenched in the unbound state and becomes activated upon binding to a target and subsequent internalization into cells. acs.orgnih.govdovepress.comarvojournals.orgaacrjournals.orgnih.govkyoto-u.ac.jp This activation mechanism is crucial for achieving high tumor-to-background ratios in imaging. acs.orgnih.govnih.gov

The quenching of fluorescence in the conjugated state is attributed to several factors, including the formation of H-dimers of ICG molecules when they are in close proximity on the biomolecule, and potential energy transfer to the antibody molecules. dojindo.com When ICG is conjugated to proteins, its fluorescence is typically decreased. aacrjournals.org

Upon binding to a cell surface receptor and subsequent internalization, the conjugate is processed within the cellular environment. acs.orgnih.govdovepress.comarvojournals.orgaacrjournals.orgnih.govkyoto-u.ac.jp This processing, often involving lysosomal degradation of the biomolecule (e.g., antibody), leads to the dissociation of ICG from the targeting moiety. acs.orgdovepress.comaacrjournals.orgkyoto-u.ac.jp The release of ICG from the quenching influence of the biomolecule or other ICG molecules results in the restoration, or dequenching, of its fluorescence. acs.orgnih.govdovepress.comarvojournals.orgaacrjournals.orgkyoto-u.ac.jp

Studies have demonstrated this dequenching phenomenon. For example, ICG-antibody conjugates showed minimal fluorescence in buffer but became fluorescent after treatment with SDS and 2-mercaptoethanol, which are agents that can disrupt hydrophobic interactions and separate IgG chains, mimicking the dissociation that occurs intracellularly. dojindo.comaacrjournals.orgnih.govacs.org Quenching capacities of 10-fold for 1:1 conjugates and 40- to 50-fold for 1:5 conjugates have been observed after such treatment. aacrjournals.org

Microscopy studies have confirmed that fluorescence activation occurs within the endolysosomes of target cells after internalization of the conjugate. acs.orgaacrjournals.org This supports the model where intracellular processing is the trigger for dequenching. The optimal activation efficiency depends on both complete quenching before activation and complete dequenching after activation. nih.govacs.org

Research on the Influence of Conjugation on Biomolecule Conformation and Functionality

The process of conjugating a relatively large fluorescent molecule like this compound to a biomolecule, such as an antibody or peptide, can potentially influence the biomolecule's conformation and functionality. The succinimidyl ester group of this compound reacts with primary amines, forming a stable amide bond. bioacts.com This modification can occur at multiple sites on a protein, depending on the number of available lysine residues and the reaction conditions.

The degree of labeling, or the average number of dye molecules conjugated per biomolecule, is a critical factor. Studies have investigated the impact of different dye-to-protein ratios on the properties of the resulting conjugates. For example, increasing the molar ratio of this compound to antibody during conjugation can lead to a higher average number of ICG molecules per antibody. nih.gov However, this can also increase the likelihood of aggregation and potentially affect the antibody's immunoreactivity. nih.govacs.org

Research has shown that while conjugation with this compound can be achieved, it may not always be straightforward to obtain a pure, well-defined conjugate. nih.govacs.org The amphiphilic nature of this compound can lead to aggregation of the biomolecule during the conjugation process. nih.govacs.orgscience.gov

Maintaining the biological functionality of the biomolecule after conjugation is paramount for targeted applications. For antibody conjugates, this means preserving the antibody's ability to specifically bind to its target antigen. Studies evaluating the immunoreactivity of ICG-conjugated antibodies have shown that it is largely conserved, although some studies have reported a slight decrease compared to the unconjugated antibody. nih.gov For example, the specific immunoreactivity fraction of 125I-labeled J591-ICG was only slightly lower than that of 125I-labeled unconjugated J591. nih.gov

The presence of PEG linkers between ICG and the Sulfo-OSu group has been explored as a way to improve conjugation efficiency and potentially minimize negative impacts on biomolecule function. acs.orgnih.govdovepress.comresearchgate.netacs.org While PEGylation can increase covalent binding, it might slightly reduce the activation capacity of the probe, possibly due to increased distance between ICG and quenching residues on the antibody. spiedigitallibrary.org However, a significant activation capacity (at least 10-fold) was retained in such conjugates. spiedigitallibrary.org

The influence of conjugation on the bioactive conformation of peptides has also been considered in the context of targeted imaging. charlotte.edu Ensuring that the conjugated dye does not disrupt the peptide sequence recognized by a targeting antibody is important for successful binding. charlotte.edu

Elucidation of this compound Conjugate Intracellular Processing and Dissociation

The intracellular processing and dissociation of this compound conjugates are key events that enable the activation of fluorescence in targeted imaging applications. Following binding to a cell surface receptor, targeted conjugates are typically internalized through endocytosis. dovepress.comarvojournals.orgaacrjournals.orgnih.govkyoto-u.ac.jp

Once inside the cell, the endocytic vesicles mature and fuse with lysosomes, where the acidic environment and the presence of proteolytic enzymes facilitate the degradation of the biomolecule component of the conjugate, such as the antibody. acs.orgdovepress.comaacrjournals.orgkyoto-u.ac.jp This degradation process leads to the release of the conjugated ICG or smaller fragments containing ICG. acs.orgdovepress.comaacrjournals.orgkyoto-u.ac.jp

The dissociation of ICG from the quenching influence of the biomolecule or from self-quenching aggregates results in the dequenching and activation of its fluorescence. acs.orgnih.govdovepress.comarvojournals.orgaacrjournals.orgkyoto-u.ac.jp Microscopy studies have visualized this process, showing fluorescence signal appearing within endolysosomes after incubation with ICG-antibody conjugates. acs.orgaacrjournals.org

The kinetics of intracellular processing and dissociation can influence the timing and intensity of the fluorescence signal. Studies have investigated the dequenching capacity of conjugates in cellular environments over time. For example, PSMA-targeted ICG conjugates showed subsequent dequenching at 1 hour after coincubation with PSMA-positive cells, which increased at 6 hours. acs.org

The route of intracellular processing can also impact the fate of the released ICG. For instance, studies with antibody fragments conjugated to this compound derivatives have shown rapid clearance through the kidneys. nih.govspiedigitallibrary.org However, unexpected high and long-term fluorescence was observed in the kidneys, liver, and blood pool, potentially due to the rapid catabolism of the antibody fragment in the kidneys and the subsequent distribution of fluorescent catabolites. nih.govspiedigitallibrary.org This highlights the importance of considering the catabolic pathways of both the targeting moiety and the dye when designing targeted probes.

Applications of Icg Sulfo Osu in Preclinical and Basic Biological Research

Development and Validation of Targeted Fluorescent Probes for In Vitro Studies

The foundation of ICG-Sulfo-OSu's use in research is its role as a labeling agent to create specific fluorescent probes. By conjugating it to a molecule with a known biological target, researchers can visualize, track, and quantify that target in various experimental setups.

While this compound is not typically used as a standalone stain for general cell viability or organelle visualization, it is integral to the development of probes for targeted cell labeling. The primary application involves conjugating this compound to antibodies or other ligands that specifically recognize cell surface markers or intracellular proteins. For instance, a monoclonal antibody that targets a protein uniquely expressed on a specific cancer cell type can be labeled with this compound. This resulting fluorescent conjugate can then be used to selectively stain and identify these cells within a mixed population, enabling researchers to study their morphology, distribution, and interaction with other cells.

One noted challenge with conventional this compound is its hydrophobicity, which can lead to non-specific binding and the formation of aggregates when conjugated with antibodies. acs.orgaatbio.com Newer generations of the reagent incorporate polyethylene (B3416737) glycol (PEG) linkers to enhance hydrophilicity, which improves water solubility and reduces non-specific background signals, leading to cleaner and more specific cell labeling. dojindo.com

The fluorescent probes created with this compound are frequently employed in fluorescence microscopy and, to a lesser extent, flow cytometry. The NIR excitation and emission properties of ICG (typically around 780 nm and 800 nm, respectively) are particularly advantageous for these applications. dojindo.com This spectral range is well beyond the autofluorescence of most biological tissues and cells (which typically occurs in the visible spectrum), thereby significantly improving the signal-to-noise ratio and the sensitivity of detection.

In fluorescence microscopy, an antibody-ICG conjugate can be used to visualize the localization of a target protein on or within a cell. For example, researchers have developed this compound-labeled antibodies to visualize specific cellular targets, confirming the binding and specificity of the probe in vitro before proceeding to more complex in vivo models.

| Research Application | Target Molecule/Cell | I-C-G-Sulfo-O-Su Conjugate | Methodology | Key Finding |

| Tumor Cell Targeting Validation | HER1-expressing tumor cells (LS-174T) | Panitumumab (anti-HER1 mAb) | Fluorescence Microscopy | The purified ICG-panitumumab conjugate demonstrated specific binding to HER1-positive cells. acs.orgnih.gov |

| General Antibody Labeling | Goat anti-mouse IgG | This compound | Protocol Development | Provides a standard method for labeling secondary antibodies for indirect immunofluorescence. aatbio.com |

Investigation of Biological Processes in Preclinical In Vivo Models Using I-C-G-Sulfo-O-Su Conjugates

The deep tissue penetration of NIR light makes this compound-based probes exceptionally well-suited for non-invasive imaging in live animal models, providing dynamic insights into biological processes.

A critical step in the preclinical development of any targeted probe is understanding its biodistribution (where it goes in the body) and pharmacokinetics (how long it stays there). This compound enables these studies by rendering the probe fluorescent and trackable.

Unconjugated, or "free," ICG is rapidly cleared from circulation almost exclusively by the liver and excreted into the bile. aatbio.com However, when this compound is conjugated to another molecule, the biodistribution and pharmacokinetic profile are dictated by the properties of that carrier molecule. For example, a study using ICG encapsulated in microcapsules (MCs) in healthy mice demonstrated a significant alteration in biodistribution. While free ICG accumulated solely in the liver, the ICG-containing MCs were found in the liver, spleen, and lungs. nih.gov This highlights how conjugation can redirect the dye to different organs.

Similarly, studies with this compound conjugated to antibodies, such as the anti-HER1 antibody panitumumab, have shown that the conjugate's distribution is governed by the antibody's targeting capabilities. acs.orgnih.gov In tumor-bearing mice, these conjugates accumulate at the tumor site while unbound conjugates are cleared. acs.orgnih.gov Researchers can harvest organs at various time points post-injection to quantify the fluorescent signal and determine the precise distribution and clearance rates of the targeted probe. acs.orgnih.gov

| Probe | Animal Model | Primary Accumulation Sites | Key Pharmacokinetic Feature |

| Free ICG | Healthy Mice | Liver | Rapid clearance from plasma (half-life ~150-180 seconds). aatbio.com |

| ICG in Dextran-coated Microcapsules | Healthy Mice | Liver, Spleen, Lungs | Deposition in organs other than the liver suggests a different biodistribution mechanism. nih.gov |

| ICG-Panitumumab Conjugate | Tumor-bearing Mice | Tumor, Liver | Specific uptake at the tumor site with clearance of unbound conjugate through the liver. acs.orgnih.gov |

| ICG-Ferritin Nanocage (HFn-ICG) | Breast Cancer Mice | Tumor, Liver, Intestines | HFn-ICG showed significantly higher and more prolonged tumor accumulation compared to free ICG. mdpi.com |

This compound is a key tool for developing targeted agents for molecular imaging of diseases like cancer and atherosclerosis. By attaching the dye to molecules that recognize specific pathological markers, researchers can non-invasively visualize and study these conditions in live animals.

In oncology research, this compound has been conjugated to antibodies targeting tumor-specific antigens. For instance, conjugates of ICG with daclizumab and an anti-HER2 monoclonal antibody have been used to specifically visualize tumors in animal models. dojindo.com In a mouse model of colitis-associated colon cancer, intravenously administered ICG was found to accumulate in tumor tissues due to the enhanced permeability and retention (EPR) effect, where leaky tumor vasculature allows the dye to enter the tumor microenvironment. nih.gov

Beyond cancer, research has shown that ICG can target atheromas (plaques) in the arteries of atherosclerotic rabbits. aatbio.com This suggests a potential for using ICG-based probes to image the inflammatory processes associated with cardiovascular disease.

One of the most established preclinical and clinical applications of ICG is in lymphatic imaging, or lymphography. klosetraining.com When injected into the tissue, ICG is taken up by lymphatic vessels, allowing for real-time visualization of the lymphatic network using an NIR camera. This technique is invaluable for basic research into lymphatic anatomy and physiology in animal models.

Studies in healthy and diseased animal models have used ICG lymphography to map lymphatic drainage pathways, identify sentinel lymph nodes, and investigate lymphatic dysfunction in conditions like lymphedema. klosetraining.comwoundsinternational.comuq.edu.au For example, research in patients with breast cancer-related lymphedema has used ICG to visualize altered lymphatic structures and guide therapeutic interventions. klosetraining.com Preclinical models have been developed to test the ability of ICG-based imaging to identify lymph nodes containing cancer cells, which is critical for understanding cancer metastasis and planning surgical interventions. nih.gov

This compound as a Research Tool in Chemical Biology and Drug Discovery

The unique properties of this compound, particularly its near-infrared (NIR) fluorescence and its ability to readily conjugate with biomolecules, have positioned it as a valuable tool in chemical biology and drug discovery. Its applications in these fields are centered on the development of sophisticated molecular probes and assays to study complex biological processes.

Role in PROTAC Development and Target Protein Degradation Research

Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The development of PROTACs requires robust methods for their synthesis and characterization. This compound can be utilized as a fluorescent labeling agent or as a component of the linker in PROTAC synthesis.

The amine-reactive N-hydroxysulfosuccinimide (sulfo-OSu) ester of this compound allows for its covalent attachment to a component of the PROTAC molecule, such as the ligand for the target protein or the E3 ligase. This imparts a fluorescent property to the PROTAC, enabling its detection and quantification in various assays. For instance, the fluorescence of the ICG moiety can be used to monitor the cellular uptake and distribution of the PROTAC, as well as its binding to the target protein and the E3 ligase.

While direct examples of this compound being incorporated into a PROTAC for protein degradation studies are not extensively detailed in currently available literature, its application in the synthesis of analogous complex bioconjugates has been demonstrated. For example, research on low molecular weight fluorescent imaging agents for the prostate-specific membrane antigen (PSMA) has showcased the synthesis of ICG-conjugates using this compound. nih.gov In this work, this compound was reacted with amine-containing small molecules in dimethyl sulfoxide (B87167) (DMSO) with N,N-diisopropylethylamine (DIPEA) to form stable amide bonds. nih.gov The resulting ICG-conjugated molecules were then purified and characterized, demonstrating the feasibility of using this compound in multi-step organic synthesis to create fluorescently labeled bioactive molecules.

This synthetic methodology is directly translatable to the construction of fluorescently labeled PROTACs. By incorporating this compound into a PROTAC structure, researchers can create valuable tools for studying the kinetics of ternary complex formation (PROTAC, target protein, and E3 ligase) and for visualizing the subsequent degradation of the target protein in real-time using techniques like fluorescence microscopy or flow cytometry.

Table 1: Synthesis and Characterization of ICG-Conjugated Small Molecules

| Compound | Starting Material | Reagents | Solvent | Reaction Time | Purification | Mass Spectrometry (Expected [M]+) | Mass Spectrometry (Found [M]+) |

| ICG-1 | Amine-containing precursor 1 | This compound, DIPEA | DMSO | 2 hours | HPLC | 1031.5 | 1032.0 |

| ICG-2 | Amine-containing precursor 2 | This compound, DIPEA | DMSO | 2 hours | HPLC | 1176.5 | 1177.1 |

| ICG-3 | Amine-containing precursor 3 | This compound, DIPEA | DMSO | 2 hours | HPLC | 1315.6 | 1316.0 |

Data synthesized from a study on fluorescent imaging agents for the prostate-specific membrane antigen. nih.gov

Use in Investigating Protein-Protein Interactions and Receptor Binding in Research Settings

The inherent fluorescence of this compound makes it a suitable reagent for studying protein-protein interactions (PPIs) and receptor-ligand binding events. By fluorescently labeling one of the interacting partners, researchers can monitor the association and dissociation of molecular complexes.

One of the primary techniques where this compound-labeled molecules could be applied is Förster Resonance Energy Transfer (FRET). FRET is a distance-dependent interaction between the excited states of two dye molecules in which excitation is transferred from a donor molecule to an acceptor molecule without emission of a photon. For FRET to occur, the emission spectrum of the donor fluorophore must overlap with the absorption spectrum of the acceptor fluorophore, and the two molecules must be in close proximity (typically 1-10 nm). Given its spectral properties in the near-infrared range, ICG could potentially serve as a FRET partner with other suitable fluorophores. By labeling two interacting proteins with a FRET donor and acceptor pair, the binding of these proteins can be monitored by detecting the FRET signal.

Another valuable technique is fluorescence polarization (FP) or fluorescence anisotropy. This method is based on the principle that when a fluorescently labeled molecule is excited with polarized light, the polarization of the emitted light is dependent on the rotational speed of the molecule. Small, rapidly tumbling molecules exhibit low fluorescence polarization, while larger molecules or molecular complexes tumble more slowly, resulting in higher fluorescence polarization. By labeling a small molecule ligand with this compound, its binding to a larger protein receptor can be quantified by measuring the increase in fluorescence polarization. This technique is particularly useful for high-throughput screening of compound libraries to identify molecules that can disrupt or stabilize protein-protein interactions or bind to a specific receptor.

Challenges and Future Directions in Icg Sulfo Osu Research

Addressing Hydrophobicity and Non-Specific Binding of ICG-Sulfo-OSu Conjugates

A significant challenge in the application of this compound is the inherent hydrophobicity of the indocyanine green core structure. This property can lead to the aggregation of this compound conjugates in aqueous environments, which often results in fluorescence quenching and reduced quantum yield. nih.govresearchgate.netusc.edunih.gov Furthermore, the hydrophobic nature of the dye can promote non-specific binding to proteins and other biological macromolecules, leading to high background signals and reduced imaging contrast. dojindo.comaatbio.com

| Strategy | Mechanism | Outcome |

| PEGylation | Covalent attachment of hydrophilic polyethylene (B3416737) glycol (PEG) chains. | Increased hydrophilicity, improved water solubility, reduced non-specific binding. dojindo.comaatbio.com |

| Sulfonation | Introduction of charged sulfonate groups to the dye structure. | Reduced aggregation of free dye molecules and labeled conjugates. |

Strategies for Enhancing Photostability and Quantum Yield of this compound Probes

The fluorescence intensity of this compound conjugates can be compromised by low photostability and a modest quantum yield in aqueous solutions. dojindo.com A primary reason for this is the formation of non-fluorescent H-dimers and other aggregates, where the close proximity of the dye molecules leads to self-quenching. nih.govresearchgate.netusc.edunih.govdojindo.com The fluorescence emission is primarily from the monomeric form of ICG. nih.govresearchgate.netusc.edu

Several strategies are being explored to enhance the photophysical properties of this compound probes. One approach involves the use of additives that disrupt hydrophobic interactions. For instance, treatment with sodium dodecyl sulfate (B86663) (SDS) and β-mercaptoethanol can dramatically increase fluorescence intensity by reducing hydrophobic π-π interactions that lead to quenching. dojindo.com Another promising direction is the encapsulation of ICG within nanocarriers, which physically separates the dye molecules and prevents aggregation.

Furthermore, research has shown that the solvent environment significantly impacts fluorescence. For example, the fluorescence intensity of ICG is substantially brighter in ethanol (B145695) compared to water, as ethanol inhibits the formation of H-aggregates. nih.govresearchgate.netusc.edu This highlights the importance of the local chemical environment in maintaining the monomeric, fluorescent state of the dye. Future research may focus on developing new formulations or derivatives of this compound that are less prone to aggregation in physiological conditions.

| Challenge | Underlying Cause | Mitigation Strategy |

| Low Quantum Yield | Formation of non-fluorescent H-dimers and aggregates. nih.govresearchgate.netusc.edunih.govdojindo.com | Use of additives (e.g., SDS) to disrupt hydrophobic interactions. dojindo.com |

| Photobleaching | Susceptibility to photodegradation upon prolonged light exposure. | Encapsulation in nanocarriers to shield the dye from the bulk environment. |

| Concentration-dependent Quenching | Increased aggregation at higher concentrations. nih.govresearchgate.netusc.edu | Optimization of labeling ratios and use of solvents that favor the monomeric state. nih.govresearchgate.netusc.edu |

Development of Novel this compound Based Activatable Probes for Basic Biological Inquiry

Activatable probes, which exhibit a change in their fluorescence properties in response to a specific biological stimulus, are powerful tools for molecular imaging. nih.gov this compound is a promising platform for the development of such "smart" probes. A notable example is the creation of activatable antibody-drug conjugates. The fluorescence of ICG is often quenched when multiple molecules are conjugated to a single antibody. nih.gov This quenching effect can be exploited to create probes that are "off" in their native state and become "on" upon internalization into target cells and subsequent lysosomal degradation of the antibody, which releases the ICG molecules and restores their fluorescence. nih.gov

This principle can be extended to design probes that are activated by other biological triggers, such as specific enzymes or changes in pH. For instance, an this compound derivative could be linked to a quencher molecule via a peptide sequence that is a substrate for a cancer-associated enzyme. Cleavage of the linker by the enzyme would separate the dye from the quencher, leading to a detectable fluorescence signal. The development of a diverse palette of this compound-based activatable probes will enable more specific and sensitive visualization of biological processes in real-time.

Expanding the Scope of this compound in Multi-Modal Preclinical Imaging Research

The near-infrared optical properties of this compound make it an excellent candidate for integration into multi-modal imaging strategies. mdpi.com By combining the high sensitivity and spatial resolution of fluorescence imaging with the deep tissue penetration and quantitative capabilities of other modalities like positron emission tomography (PET) and single-photon emission computed tomography (SPECT), researchers can obtain a more comprehensive understanding of biological systems.